![molecular formula C9H9NO4 B14136321 2-[(Hydroxymethyl)carbamoyl]benzoic acid CAS No. 65180-94-1](/img/structure/B14136321.png)
2-[(Hydroxymethyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hydroxymethyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxymethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid typically involves the reaction of 2-aminomethylbenzoic acid with formaldehyde and a suitable oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Hydroxymethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is 2-[(Carboxymethyl)carbamoyl]benzoic acid.
Reduction: The major product is 2-[(Aminomethyl)carbamoyl]benzoic acid.
Substitution: The products depend on the substituent introduced, such as 2-[(Alkoxymethyl)carbamoyl]benzoic acid.
Scientific Research Applications
2-[(Hydroxymethyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(Hydroxymethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethylcarbamoyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylbenzoic acid: Similar structure but lacks the carbamoyl group.
2-Carboxybenzyl alcohol: Similar structure but lacks the carbamoyl group.
2-[(Aminomethyl)carbamoyl]benzoic acid: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
2-[(Hydroxymethyl)carbamoyl]benzoic acid is unique due to the presence of both the hydroxymethyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
65180-94-1 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(hydroxymethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14) |
InChI Key |
SAQWDZHRYAPCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


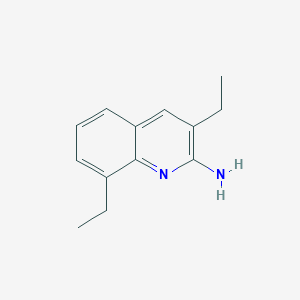
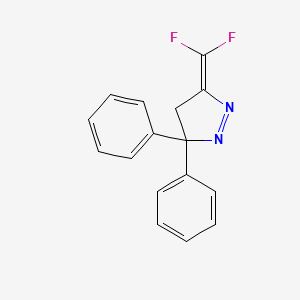
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
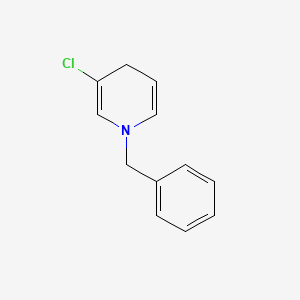
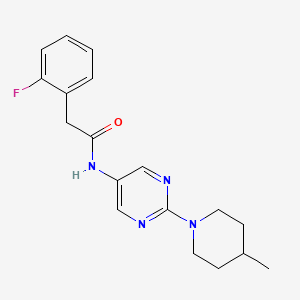
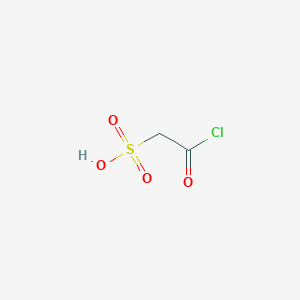
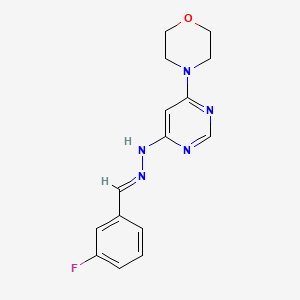
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
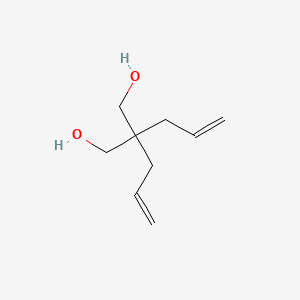
![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
